molecular formula C7H4BBrF4O3 B6294570 (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid CAS No. 2376634-06-7

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B6294570
CAS RN: 2376634-06-7
M. Wt: 302.82 g/mol
InChI Key: XGWIDXAFXNSGLI-UHFFFAOYSA-N
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Description

“(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 2376634-06-7 . It has a molecular weight of 302.82 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid . The Inchi Code is 1S/C7H4BBrF4O3/c9-3-1-2-4(16-7(11,12)13)6(10)5(3)8(14)15/h1-2,14-15H .


Chemical Reactions Analysis

Boronic acids, such as this compound, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of boronic esters, a valuable transformation, has also been reported .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.82 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

(SM Coupling): The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The mild reaction conditions and functional group tolerance of SM coupling have made it widely applicable in synthetic chemistry . In this context, (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid serves as an effective boron reagent for constructing complex molecules.

Protodeboronation Strategies

(Less Nucleophilic Boronate Complexes): Researchers have explored protodeboronation reactions using less nucleophilic boronate complexes. For instance, (3,5-bis(trifluoromethyl)phenyl)lithium has been used to prevent aryl addition to lactam moieties during the synthesis of indolizidine derivatives .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic acid, which is a critical step in many chemical transformations . The protodeboronation of pinacol boronic esters, a class of compounds to which our compound belongs, is achieved using a radical approach .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Boronic acids and their esters are generally known for their stability, which contributes to their bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide variety of organic compounds . In a specific application, the protodeboronation was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The compound is usually stable under normal conditions . . For instance, the protodeboronation process is sensitive to the presence of air and moisture . Therefore, these reactions are typically carried out under anhydrous conditions and in an inert atmosphere .

properties

IUPAC Name

[6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF4O3/c9-3-1-2-4(16-7(11,12)13)6(10)5(3)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWIDXAFXNSGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC(F)(F)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid

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